

chemical structure elucidation of Salvianolic acid Y

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Compound of Interest		
Compound Name:	Salvianolic acid Y	
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An In-depth Technical Guide on the Chemical Structure Elucidation of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure elucidation of **Salvianolic acid Y**, a phenolic acid isolated from Salvia officinalis. The document details the experimental methodologies employed for its isolation, purification, and structural determination, presenting all quantitative data in a clear, tabular format. Furthermore, key experimental workflows and structural correlations are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Salvianolic acid Y is a naturally occurring phenolic acid that has demonstrated protective effects against hydrogen peroxide-induced cell injury. Structurally, it shares the same planar skeleton as the well-known salvianolic acid B. The definitive determination of its chemical architecture was accomplished through a combination of spectroscopic and chemical techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Circular Dichroism (CD), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation and Purification



Salvianolic acid Y was isolated from the water extract of Salvia officinalis. The purification process involved a multi-step chromatographic approach to separate the compound from the complex plant matrix.

Experimental Protocol: Isolation and Purification

The isolation and purification of **Salvianolic acid Y** were performed as follows:

- Extraction: The initial plant material was extracted with water.
- Column Chromatography: The aqueous extract was subjected to repeated column chromatography.
 - Sephadex LH-20 Column Chromatography: This step was utilized for initial fractionation of the extract.
 - ODS Column Chromatography: Further separation was achieved using an octadecylsilane (ODS) reversed-phase column.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification to yield pure **Salvianolic acid Y** was accomplished using preparative reversed-phase HPLC.



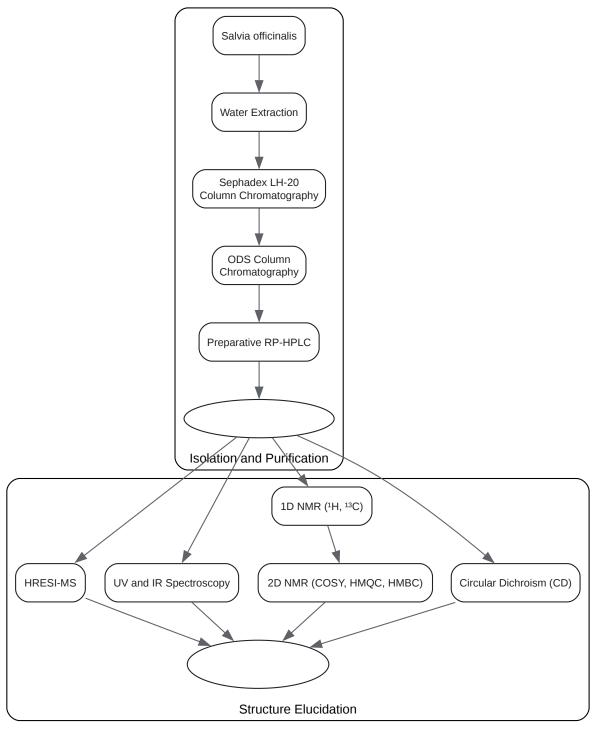


Figure 1. Experimental Workflow for the Structure Elucidation of Salvianolic Acid Y

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Workflow for Salvianolic Acid Y Elucidation.



Spectroscopic and Spectrometric Data

The structural elucidation of **Salvianolic acid Y** was heavily reliant on a suite of spectroscopic and spectrometric analyses.

Experimental Protocols: Spectroscopic and Spectrometric Analyses

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS
 spectra were acquired to determine the accurate molecular weight and elemental
 composition of the compound.
- Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded to identify the chromophoric systems present in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the functional groups present in Salvianolic acid Y.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (¹H-¹H COSY, HMQC, HMBC) NMR spectra were recorded on a 400 MHz spectrometer using methanol-d4 as the solvent. These experiments were crucial for determining the carbon-hydrogen framework and the connectivity between different parts of the molecule.
- Circular Dichroism (CD): CD spectroscopy was used to investigate the stereochemistry of the molecule.

Quantitative Data Summary

The key quantitative data obtained from the spectroscopic and spectrometric analyses are summarized in the tables below.

Table 1: HRESI-MS, UV, and IR Data for Salvianolic Acid Y



Parameter	Observed Value
Molecular Formula	С36Н30О16
HRESI-MS ([M-H] ⁻)	m/z 717.1338
UV λmax (nm)	207, 255, 289, 307
IR νmax (cm ⁻¹)	3357 (hydroxyl), 1721 (carbonyl), 1611, 1527, 1448 (aromatic ring)

Table 2: ¹H and ¹³C NMR Data for **Salvianolic Acid Y** (400 MHz, methanol-d₄)



Position	δΗ (ppm), mult. (J in Hz)	δC (ppm)
2	5.90, d (9.2)	87.0
3	4.77, d (9.2)	54.1
4	6.84, s	114.9
5	6.80, d (8.0)	117.8
6	6.69, d (8.0)	116.3
7	-	145.4
8	-	129.5
9	-	146.0
7'	7.61, d (15.9)	147.2
8'	6.39, d (15.9)	115.1
9'	-	168.9
1"	-	128.4
2"	6.96, d (1.9)	116.6
3"	-	145.9
4"	-	145.2
5"	6.72, d (8.1)	116.1
6"	6.64, dd (8.1, 1.9)	118.0
7"a	2.99, dd (14.3, 8.7)	38.1
7"b	2.90, dd (14.3, 5.0)	
8"	5.11, dd (8.7, 5.0)	75.1
9"	-	174.1
1'''	-	128.3
2'''	6.68, d (2.0)	116.4



3'''	-	145.8
4'''	-	145.0
5'''	6.66, d (8.0)	116.0
6'''	6.54, dd (8.0, 2.0)	117.4
7'''a	3.13, dd (14.3, 4.4)	38.0
7'''b	3.02, dd (14.3, 8.9)	
8'''	5.29, dd (8.9, 4.4)	76.9
9'''	-	173.3
1""	-	128.5
2""	6.97, d (2.0)	116.7
3""	-	146.1
4""	-	145.3
5""	6.73, d (8.1)	116.2
6''''	6.65, dd (8.1, 2.0)	122.1

Structure Confirmation and Connectivity

The planar structure of **Salvianolic acid Y** was confirmed to be identical to that of salvianolic acid B through detailed analysis of 2D NMR data. Key correlations from ¹H-¹H COSY and HMBC experiments established the connectivity of the different structural fragments.



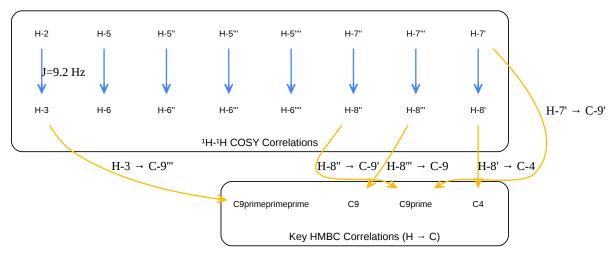


Figure 2. Key 2D NMR Correlations for Salvianolic Acid Y

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Key 2D NMR Correlations in Salvianolic Acid Y.

The stereochemistry of **Salvianolic acid Y** was investigated using Circular Dichroism (CD) spectroscopy, which, in conjunction with the coupling constant between H-2 and H-3 (J = 9.2 Hz), suggested a cis relationship for these protons.

Conclusion

The structure of **Salvianolic acid Y** was unequivocally determined as a C₃₆H₃₀O₁₆ molecule with the same planar structure as salvianolic acid B. This was achieved through a systematic approach involving isolation by multi-step chromatography and comprehensive analysis using HRESI-MS, UV, IR, and extensive 1D and 2D NMR spectroscopy. The stereochemical aspects were further investigated using circular dichroism. The detailed experimental protocols and tabulated quantitative data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, analytical chemistry, and drug development.



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